

Applications of Copper(II) Tartrate in Electroplating: Detailed Application Notes and Protocols

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Compound of Interest

Compound Name: Copper(II) tartrate hydrate

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Introduction

Copper(II) tartrate finds significant application in electroplating, primarily as a complexing agent in alkaline plating baths. Its principal role is to chelate copper(II) ions, preventing their precipitation as copper hydroxide in alkaline solutions and ensuring a stable and consistent supply of copper ions at the cathode for deposition.^[1] This results in finer-grained, more uniform, and adherent copper coatings.^{[2][3]} Copper-tartrate based electrolytes are often employed in non-cyanide plating formulations, offering a less toxic alternative to traditional cyanide copper baths.^{[4][5]} These baths are utilized for both decorative and functional purposes, including as undercoats for other plated metals and in the fabrication of electronic components.^[6]

Key Applications and Benefits

- **Non-Cyanide Plating:** Copper tartrate is a key component in many non-cyanide alkaline copper plating baths, providing a safer alternative to highly toxic cyanide-based electrolytes.^[5]
- **Improved Deposit Properties:** The use of tartrate as a complexing agent promotes the formation of fine-grained and smooth copper deposits.^[2]

- **Enhanced Bath Stability:** Tartrate complexes with copper ions, preventing their precipitation in alkaline conditions and thereby increasing the stability and lifespan of the electroplating bath.[1]
- **Alloy Plating:** Copper tartrate is also utilized in the electrodeposition of copper alloys, such as copper-tin and copper-zinc, where it helps to control the co-deposition of the alloying metals.[7]

Quantitative Data Summary

The following tables summarize quantitative data for various copper electroplating baths utilizing tartrate, compiled from technical literature and patents.

Table 1: Rochelle Salt (Potassium Sodium Tartrate) Cyanide Copper Bath Compositions

Parameter	Strike Bath[2]	Rochelle Salt Bath[8]	High-Speed Bath[8]
Copper Cyanide (CuCN)	2 oz/gal (15 g/L)	3.5 oz/gal (26 g/L)	8 oz/gal (60 g/L)
Sodium Cyanide (NaCN)	1.5 - 2.5 oz/gal	-	-
Potassium Cyanide (KCN)	-	-	-
Free Cyanide	1.5 - 2.5 oz/gal	0.8 oz/gal (6 g/L)	1.0 oz/gal (7.5 g/L)
Rochelle Salt	2 - 4 oz/gal	6 oz/gal (45 g/L)	-
Caustic Soda (NaOH)	0.2 - 0.5 oz/gal	to pH 12.3	-
Caustic Potash (KOH)	-	-	5.6 oz/gal (42 g/L)
Sodium Carbonate (Na ₂ CO ₃)	-	4 oz/gal (30 g/L)	2 oz/gal (15 g/L)
Copper Metal	2 - 3 oz/gal	2.5 oz/gal (19 g/L)	5.6 oz/gal (42 g/L)

Table 2: Operating Parameters for Rochelle Salt Cyanide Copper Baths

Parameter	Strike Bath[2]	Rochelle Salt Bath[8]	High-Speed Bath[8]
Temperature	110 - 120 °F (43 - 49 °C)	130 - 160 °F (54 - 71 °C)	170 - 180 °F (77 - 82 °C)
Cathode Current Density	10 - 25 A/ft ² (1.1 - 2.7 A/dm ²)	20 - 40 A/ft ² (2 - 4 A/dm ²)	30 - 60 A/ft ² (3 - 6 A/dm ²)
Anode Current Density	-	max. 30 A/ft ² (3 A/dm ²)	max. 50 A/ft ² (5 A/dm ²)
Cathode Efficiency	-	50%	100%
Voltage	-	2 - 3 V[9]	-
pH	9.8 - 10.2 (for aluminum)	12.3	-
Agitation	-	Solution flow	Solution flow, mechanical, air
Filtration	Continuous	Continuous	Continuous

Table 3: Non-Cyanide Alkaline Copper-Tartrate Bath Composition and Parameters

Component	Concentration
Copper Sulfate	30 g/L
Trisodium Citrate	147 g/L
Rochelle Salt (Seignette Salt)	45 g/L
Potassium Nitrate	8 g/L
Sodium Bicarbonate	10 g/L
Nicotinic Acid	0.5 - 1 g/L
Polyamine	1 ml/L
Polyoxyethylene Glycol	0.1 - 0.2 g/L
2-Mercaptobenzimidazole	0.9 - 1.5 mg/L
pH	9
Temperature	50 °C
Cathode Current Density	0.5 - 3.0 A/dm ² [5]

Experimental Protocols

Protocol 1: Preparation of a Rochelle Salt Cyanide Copper Plating Bath

This protocol describes the preparation of a standard Rochelle salt cyanide copper plating bath.

Materials:

- Copper Cyanide (CuCN)
- Sodium Cyanide (NaCN) or Potassium Cyanide (KCN)
- Rochelle Salt (Potassium Sodium Tartrate)
- Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

- Sodium Carbonate (Na_2CO_3)
- Deionized water
- Plating tank (e.g., rubber or plastic-lined steel)[1]
- Heater with thermostatic control
- Filtration system
- Anodes (electrolytic copper)[10]
- Cathode (substrate to be plated)

Procedure:

- Fill the plating tank to approximately two-thirds of its final volume with warm deionized water. [10]
- With continuous stirring, slowly dissolve the required amount of sodium or potassium cyanide and caustic potash/soda.[10]
- Dissolve the Rochelle salt with continued stirring.[10]
- Slowly add the copper cyanide, ensuring it dissolves completely with continuous agitation. [10]
- Add the sodium carbonate and stir until dissolved.
- Add deionized water to bring the bath to its final operating volume.[10]
- Analyze the bath for free cyanide and copper content and make adjustments as necessary to meet the desired operating parameters.[1]
- Adjust the pH to the desired range using a solution of tartaric acid to lower the pH or potassium hydroxide to raise it.[10]
- Heat the bath to the specified operating temperature.

- The bath is now ready for electroplating.

Protocol 2: Electroplating Process for Pure Copper from a Tartrate Bath

This protocol outlines the general steps for electroplating a substrate with pure copper from a prepared tartrate-containing bath.

Materials:

- Prepared copper-tartrate electroplating bath
- DC power supply
- Anodes (OFHC - Oxygen-Free High Conductivity copper recommended)
- Cathode (substrate to be plated)
- Pre-treatment solutions (degreasers, acid dips)
- Rinse water (deionized)
- Agitation system (e.g., air or mechanical stirrer)

Procedure:

- Substrate Preparation:
 - Thoroughly clean the substrate to remove any oils, greases, and oxides. This typically involves a sequence of alkaline cleaning, rinsing, acid dipping, and further rinsing.
 - For ferrous substrates, a cyanide or pyrophosphate copper strike may be necessary to ensure good adhesion before plating in the main tartrate bath.[\[11\]](#)
- Electroplating Setup:
 - Place the prepared copper anodes and the substrate (cathode) into the plating tank, ensuring they are securely connected to the DC power supply.

- The anode-to-cathode area ratio should typically be between 1:1 and 2:1.[8]
- Electroplating:
 - Immerse the substrate into the plating bath.
 - Apply the specified DC current at the desired current density.
 - Maintain the bath temperature and agitation throughout the plating process.
 - Plate for the required duration to achieve the desired coating thickness.
- Post-Treatment:
 - Once plating is complete, turn off the power supply and remove the plated substrate from the bath.
 - Rinse the substrate thoroughly with deionized water to remove any residual plating solution.
 - Dry the plated part.
 - If required, proceed with any subsequent finishing steps, such as polishing or the application of a topcoat.

Protocol 3: Adhesion Testing of the Copper Coating

This protocol describes a qualitative bend test for assessing the adhesion of the electroplated copper layer, as is common in industrial practice.

Materials:

- Copper-plated substrate
- Mandrel (a cylindrical rod)

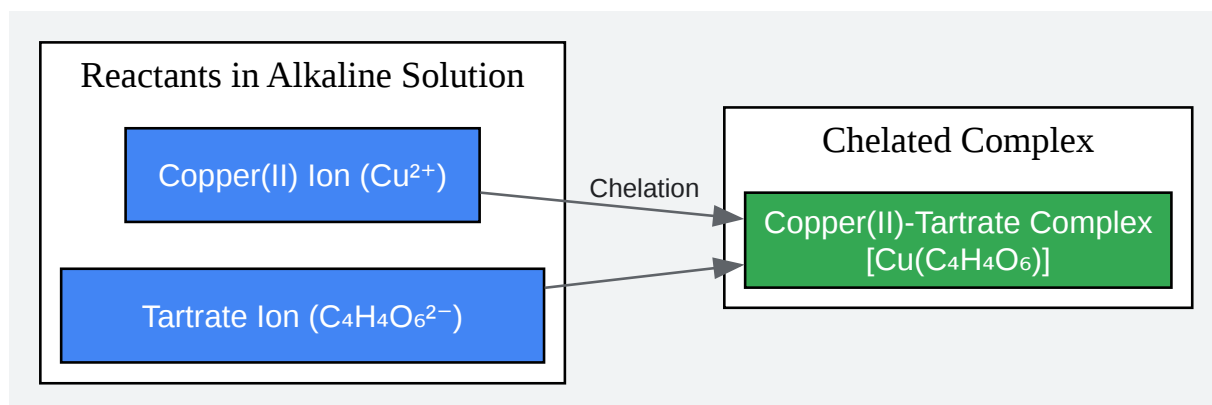
Procedure:

- Take the copper-plated specimen.

- Bend the specimen over a mandrel with the plated surface facing outwards. The diameter of the mandrel should ideally be four times the thickness of the substrate.
- Bend the specimen until its two legs are parallel.
- Examine the bent area, preferably under low magnification (e.g., 4x), for any signs of peeling, flaking, or blistering of the copper coating from the substrate.
- If the coating cracks, a sharp blade can be used to attempt to lift the coating from the substrate. Cracking alone is not necessarily an indication of poor adhesion unless the coating can be easily peeled off.

Visualizations

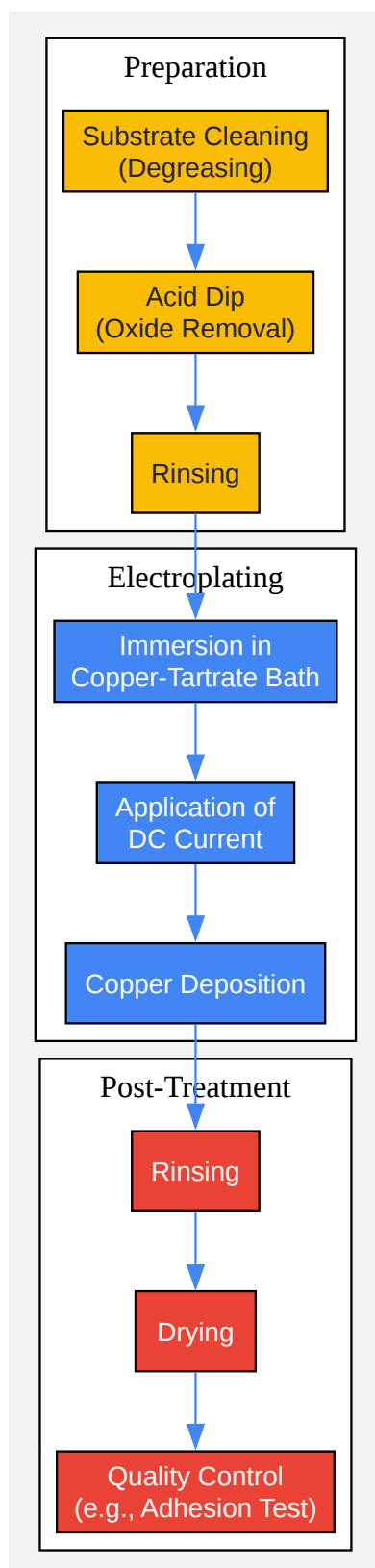
Copper(II)-Tartrate Complex Formation



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Caption: Chelation of Copper(II) ions by Tartrate in an alkaline solution.

General Electroplating Workflow



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Caption: A typical workflow for copper electroplating using a tartrate bath.

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References

- 1. gtzworld.com [gtzworld.com]
- 2. nmfrc.org [nmfrc.org]
- 3. nmfrc.org [nmfrc.org]
- 4. researchgate.net [researchgate.net]
- 5. CN101550569A - Non-cyanide alkaline copper plating bath, preparation and use method thereof - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Copper plating [SubsTech] [substech.com]
- 9. scribd.com [scribd.com]
- 10. gtzworld.com [gtzworld.com]
- 11. sterc.org [sterc.org]
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